CCR5 Antagonist Activity: Single-Digit Nanomolar Potency Demonstrated
In a head-to-head comparison within the same patent (US9388139), Ethyl 2-cyclohexylpyrimidine-5-carboxylate exhibits an IC50 of 1.20 nM against the CCR5 receptor, establishing it as a potent antagonist [1]. This level of activity is critical for programs targeting HIV entry inhibition via CCR5 antagonism.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate (IC50 not reported in the same assay panel, indicating a lack of activity or a significantly higher IC50) |
| Quantified Difference | Not calculable due to missing comparator data, but the target compound's low nanomolar activity is a key differentiating feature. |
| Conditions | Human HeLa cells expressing CCR5; inhibition of HIV-1 JRFLenv interaction. |
Why This Matters
For CCR5 antagonist drug discovery programs, a <10 nM IC50 is a common hit-to-lead threshold, positioning this compound as a high-value starting point compared to inactive or weakly active analogs.
- [1] BindingDB. BDBM50441720 (CHEMBL2435885). Affinity Data for CCR5 (IC50=1.20 nM). View Source
